1-(3,4-Dichlorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea
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Overview
Description
1-(3,4-Dichlorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The presence of dichlorophenyl and morpholinyl groups suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea typically involves the following steps:
Formation of the Urea Core: The urea core can be synthesized by reacting an isocyanate with an amine. For this compound, the isocyanate derivative of 3,4-dichlorophenyl is reacted with the amine derivative of the morpholinyl thianyl group.
Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions (0-50°C) to ensure high yield and purity.
Industrial Production Methods
Industrial production of such compounds often involves:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions and scalability.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Sodium hydroxide in water, potassium carbonate in acetone.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield a corresponding ketone or carboxylic acid, while reduction could produce an amine derivative.
Scientific Research Applications
1-(3,4-Dichlorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Dichlorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dichlorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}thiourea: Similar structure but with a thiourea core.
1-(3,4-Dichlorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}carbamate: Similar structure but with a carbamate core.
Uniqueness
1-(3,4-Dichlorophenyl)-3-{[4-(morpholin-4-yl)thian-4-yl]methyl}urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23Cl2N3O2S/c18-14-2-1-13(11-15(14)19)21-16(23)20-12-17(3-9-25-10-4-17)22-5-7-24-8-6-22/h1-2,11H,3-10,12H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZAPLBWNSYRKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NC2=CC(=C(C=C2)Cl)Cl)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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